molecular formula C17H12Cl2F2N2O2S2 B2894176 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide CAS No. 920420-92-4

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2894176
CAS No.: 920420-92-4
M. Wt: 449.31
InChI Key: HLFNSGCEZBATAD-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms, a benzothiazole moiety with fluorine atoms, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the thiophene ring and its subsequent chlorination. The benzothiazole moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the oxolane ring to the thiophene-benzothiazole intermediate under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the benzothiazole moiety.

    Substitution: Halogen atoms on the thiophene and benzothiazole rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
  • 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylthiophene-3-carboxamide
  • 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-hydroxyethyl)thiophene-3-carboxamide

Uniqueness

The uniqueness of 2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide lies in its specific substitution pattern and the presence of the oxolane ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2,5-Dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

The compound has the following structural characteristics:

  • Molecular Formula : C16H13Cl2F2N3OS
  • Molar Mass : 396.32 g/mol
  • CAS Number : 862807-19-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : The synthesis begins with the preparation of the benzothiazole structure via cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of dichloro and difluoro groups is achieved through electrophilic aromatic substitution.
  • Amide Bond Formation : The final step involves coupling the benzothiazole derivative with an oxolan moiety to form the desired amide.

Anticancer Properties

Research has shown that derivatives of benzothiazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)0.004
SK-Hep-1 (Liver)0.012
NUGC-3 (Gastric)0.015

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways that are crucial for cancer cell survival and proliferation.

Case Studies

Several studies have highlighted the biological efficacy of benzothiazole derivatives:

  • Study on Antiviral Activity : In a study focusing on antiviral properties, compounds structurally related to this benzothiazole derivative showed significant activity against viral replication in vitro, indicating potential as antiviral agents .
  • Antimicrobial Effects : A series of experiments demonstrated that related compounds possess antibacterial and antifungal properties with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL against various pathogens .

Properties

IUPAC Name

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F2N2O2S2/c18-13-6-10(15(19)27-13)16(24)23(7-9-2-1-3-25-9)17-22-14-11(21)4-8(20)5-12(14)26-17/h4-6,9H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFNSGCEZBATAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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